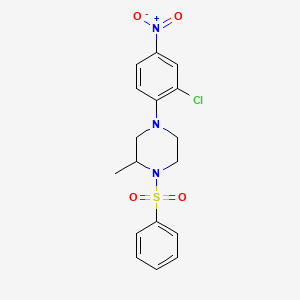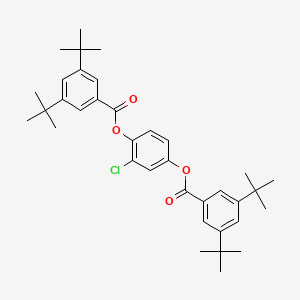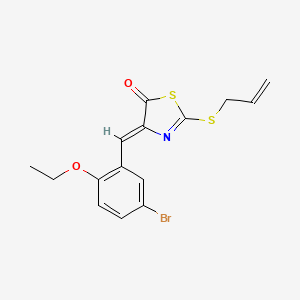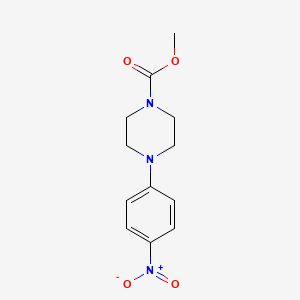
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine, also known as CNP-PP1, is a small molecule inhibitor that has been widely utilized in scientific research. It is a specific inhibitor of the tyrosine kinase Src family and has been found to have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine inhibits the activity of Src family kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine in lab experiments is its specificity for the Src family kinases. This allows researchers to study the role of these kinases in various cellular processes without affecting other signaling pathways. However, one limitation of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine is its relatively low potency compared to other Src family kinase inhibitors. This can make it difficult to achieve complete inhibition of the kinase activity in some experiments.
Direcciones Futuras
There are several future directions for research involving 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine. One area of interest is the development of more potent inhibitors of Src family kinases that can be used in clinical settings. Another area of interest is the study of the role of Src family kinases in other cellular processes, such as immune cell function and neuronal signaling. Additionally, the use of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine in combination with other cancer therapies is an area of ongoing research.
Métodos De Síntesis
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-chloro-4-nitroaniline with 2-methylpiperazine in the presence of a base to form 4-(2-chloro-4-nitrophenyl)-2-methylpiperazine. The second step involves the reaction of the intermediate product with phenylsulfonyl chloride in the presence of a base to form 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine.
Aplicaciones Científicas De Investigación
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has been widely used in scientific research as a specific inhibitor of the tyrosine kinase Src family. It has been found to have potential therapeutic applications in cancer treatment, as Src family kinases are involved in the regulation of cell growth, differentiation, and survival. 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has also been used to study the role of Src family kinases in other cellular processes, such as cell adhesion, migration, and invasion.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-12-19(17-8-7-14(21(22)23)11-16(17)18)9-10-20(13)26(24,25)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWOHMCMFXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
